molecular formula C21H18ClN5O2 B2642408 3-benzyl-8-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 872839-02-6

3-benzyl-8-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No. B2642408
CAS RN: 872839-02-6
M. Wt: 407.86
InChI Key: VBQXYEIWZMDOHT-UHFFFAOYSA-N
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Description

This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purine derivatives have been found in many important synthetic drug molecules and have shown various biological applications . They bind with high affinity to multiple receptors, making them useful in developing new derivatives .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific substituents and their positions on the purine ring. Generally, purine derivatives can undergo a variety of reactions, including electrophilic substitution, due to the presence of π-electrons .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Some purine derivatives have been found to inhibit certain enzymes, like CDK2, which is a target for cancer treatment .

properties

IUPAC Name

2-benzyl-6-(4-chlorophenyl)-4-methyl-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2/c1-24-18-17(19(28)27(21(24)29)13-14-5-3-2-4-6-14)26-12-11-25(20(26)23-18)16-9-7-15(22)8-10-16/h2-10,17-18H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVWHJPKBUQPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCN(C4=N2)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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